molecular formula C24H25N3O2 B11463111 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine

1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine

Cat. No.: B11463111
M. Wt: 387.5 g/mol
InChI Key: WVQALZQRDHNWGF-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine is a heterocyclic compound that belongs to the class of triazines This compound is characterized by its unique structure, which includes a triazine ring substituted with methoxyphenyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxybenzaldehyde, benzylamine, and phenylhydrazine in the presence of an acid catalyst. The reaction is carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl or methoxyphenyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

    1,3,5-Triazine: The parent compound with a simpler structure.

    2,4,6-Trimethoxy-1,3,5-triazine: A derivative with methoxy groups at different positions.

    1,3,5-Triazine-2,4-diamine: A compound with amino groups instead of methoxyphenyl groups.

Uniqueness: 1-(4-Methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-1,2,3,4-tetrahydro-1,3,5-triazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxyphenyl and phenyl groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H25N3O2

Molecular Weight

387.5 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-[(4-methoxyphenyl)methyl]-6-phenyl-2,4-dihydro-1,3,5-triazine

InChI

InChI=1S/C24H25N3O2/c1-28-22-12-8-19(9-13-22)16-26-17-25-24(20-6-4-3-5-7-20)27(18-26)21-10-14-23(29-2)15-11-21/h3-15H,16-18H2,1-2H3

InChI Key

WVQALZQRDHNWGF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CN=C(N(C2)C3=CC=C(C=C3)OC)C4=CC=CC=C4

Origin of Product

United States

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